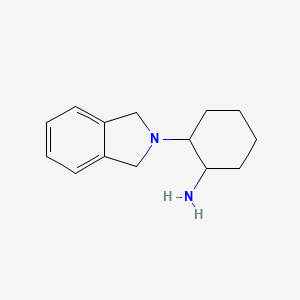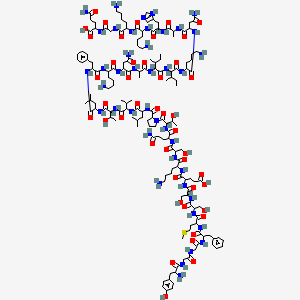![molecular formula C8H7BrFN3 B12316752 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene is an organic compound with the molecular formula C8H7BrFN3. This compound is notable for its unique structure, which includes an azido group, a bromo substituent, and a fluorine atom attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Bromination and Fluorination: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Major Products:
Substitution Products: Various azido derivatives.
Reduction Products: Amino derivatives.
Oxidation Products: Nitro or nitroso derivatives.
Aplicaciones Científicas De Investigación
4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of azido-containing compounds and their interactions with biological systems.
Medicine: Investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene depends on its functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and drug development.
Bromo and Fluoro Substituents: These groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall chemical behavior.
Comparación Con Compuestos Similares
4-[(1S)-1-Azidoethyl]-2-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
4-[(1S)-1-Azidoethyl]-2-bromo-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 4-[(1S)-1-Azidoethyl]-2-bromo-1-fluorobenzene is unique due to the combination of azido, bromo, and fluoro groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic and research applications where these functional groups are advantageous.
Propiedades
Fórmula molecular |
C8H7BrFN3 |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m0/s1 |
Clave InChI |
QUSFIBUPEGMUED-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


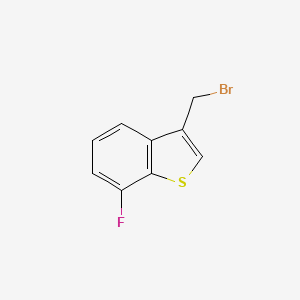
![2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)
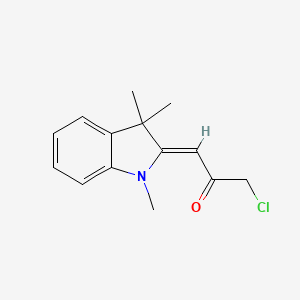
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)
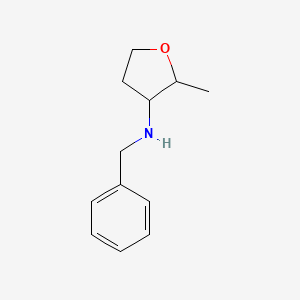
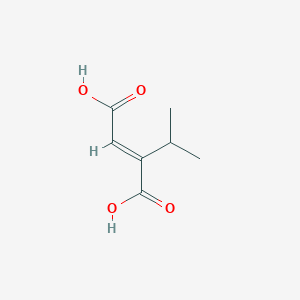
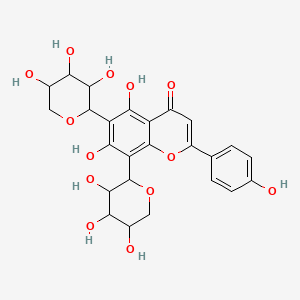
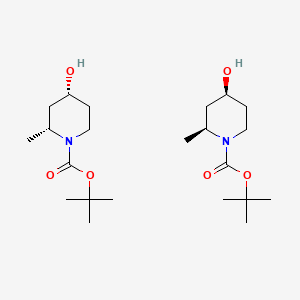
![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)
